Encenicline hydrochloride (Enc-HCl) is a synthetic compound classified as a selective, partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). [, , , , ] This classification signifies its ability to bind to the α7 nAChR and partially activate it, mimicking the effects of the endogenous neurotransmitter acetylcholine. [, , ] Encenicline is considered a promising target for investigating cognitive impairments in neurological and psychiatric disorders, particularly Alzheimer's disease and schizophrenia. [, , , , , , , , , , , , , , , ]
Encenicline is classified under the category of nicotinic receptor agonists. It is synthesized through various chemical methodologies, which will be detailed in the synthesis analysis section. The compound is notable for its binding affinity and selectivity towards the α7 nAChR, making it a subject of interest in neuropharmacology .
The synthesis of encenicline involves several sophisticated chemical reactions, primarily utilizing cross-coupling techniques such as Suzuki reactions. These methods enable the formation of complex molecular structures through the coupling of boronic acids with appropriate electrophiles. For instance, a typical synthesis pathway may include:
Encenicline's molecular formula is , with a molar mass of 320.83 g/mol. The structure features a benzo[b]thiophene ring system substituted with a quinuclidinyl group and a chlorine atom at specific positions. The three-dimensional conformation can be represented using various structural models that highlight its binding sites on the α7 nAChR.
This structure is crucial for understanding how encenicline interacts with its target receptors, influencing its pharmacological properties .
Encenicline undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:
Understanding these reactions is essential for optimizing synthesis routes and predicting metabolic pathways in clinical settings .
Encenicline acts as a partial agonist at the α7 nAChR, which plays a significant role in cognitive processes such as learning and memory. The mechanism involves:
Clinical studies have shown that encenicline can enhance cognitive function in patients with schizophrenia and other cognitive impairments, supporting its therapeutic potential .
Encenicline exhibits several noteworthy physical and chemical properties:
These properties are critical for formulation development and determining optimal dosing regimens for clinical applications .
Encenicline has significant applications in scientific research and clinical settings:
The ongoing research into encenicline's mechanisms continues to shed light on potential therapeutic avenues for treating cognitive impairments across various neurological conditions .
Cognitive impairment in disorders like Alzheimer’s disease (AD) and schizophrenia arises from complex disruptions in synaptic transmission, neural circuitry, and neurotransmitter systems. Cholinergic signaling deficits—particularly involving acetylcholine-mediated pathways—are consistently implicated in memory and attention dysfunction. The prefrontal-hippocampal network, essential for working memory and executive function, shows reduced cholinergic innervation in these conditions. This impairment correlates with diminished neurotransmitter release and disrupted synaptic plasticity, ultimately compromising information processing. Notably, post-mortem studies of AD and schizophrenia patients reveal significant reductions in cholinergic markers in cortical and hippocampal regions, providing a neurochemical basis for therapeutic targeting of cholinergic receptors [1] [7].
The homopentameric α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel distinguished by its high calcium permeability (Ca²⁺:Na⁺ permeability ratio ≈10) and rapid desensitization kinetics. Anatomically, α7 nAChRs are densely expressed in brain regions critical for cognition, including the hippocampus, cortex, thalamus, and hypothalamus, with minimal presence in subcortical motor regions [1] [3] [7]. Functionally, presynaptic α7 nAChRs enhance glutamate and GABA release, facilitating synaptic plasticity, while postsynaptic receptors contribute to neuronal excitability and long-term potentiation (LTP).
Beyond synaptic transmission, α7 nAChRs regulate neuroinflammation via the cholinergic anti-inflammatory pathway. Activation inhibits NF-κB signaling in microglia, reducing pro-inflammatory cytokine release (e.g., IL-1β). In AD, α7 nAChRs bind β-amyloid (Aβ₁₋₄₂) with high affinity, triggering tau hyperphosphorylation and receptor internalization. This interaction forms a pathological loop, as Aβ-induced α7 suppression further impairs cholinergic function [1] [4] [7]. Genetic studies link CHRNA7 (chromosome 15q13.3) deletions and polymorphisms to schizophrenia and AD susceptibility, underscoring their pathophysiological relevance [7].
Encenicline (EVP-6124; (R)-7-chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide) emerged from efforts to develop receptor-subtype-selective agonists that overcome limitations of non-selective cholinergic drugs. Early α7 nAChR agonists like GTS-21 showed promising nootropic effects but lacked binding specificity. Encenicline was optimized for high binding affinity (Ki = 4.3 nM) and partial agonism (∼60% efficacy relative to acetylcholine) at human α7 nAChRs, with minimal activity at α4β2 or muscle-type nAChRs [8] [5]. Its quinuclidine scaffold enables optimal interaction with the receptor’s orthosteric site, while the benzothiophene group enhances CNS penetration [2].
Compound | Binding Affinity (pKi/pKd) | Receptor Selectivity | Agonism Type |
---|---|---|---|
Encenicline | pKi = 8.4 (Ki=4.3 nM) | α7 >> α4β2, muscle-type | Partial agonist |
PNU-282987 | pKd = 8.9 | Moderate α7 selectivity | Full agonist |
SSR180711 | pKi = 7.6 | α7 selective | Partial agonist |
α-Bungarotoxin | pKd = 8.3–9.1 | Irreversible α7 blocker | Antagonist |
Methyllycaconitine | pKd = 8.7 | α7 antagonist | Competitive antagonist |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7